Methyl l-leucyl-l-alaninate
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Overview
Description
Methyl l-leucyl-l-alaninate is a dipeptide ester composed of the amino acids leucine and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl l-leucyl-l-alaninate can be synthesized through a peptide coupling reaction. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Activation of the carboxyl group of l-leucine with DCC.
- Coupling of the activated l-leucine with l-alanine methyl ester in the presence of DMAP.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases. Lipases from sources such as Rhizomucor miehei and Candida rugosa have been shown to catalyze the esterification of amino acids with high regio- and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: Methyl l-leucyl-l-alaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding dipeptide and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: l-leucyl-l-alanine and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl l-leucyl-l-alaninate has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and induce cell death in certain types of cancer cells.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl l-leucyl-l-alaninate involves its uptake by cells through receptor-mediated endocytosis. Once inside the lysosomes, it is converted into higher oligomers by dipeptidyl peptidase I. These oligomers cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytoplasm. This triggers a cascade of events resulting in apoptosis, including the activation of caspase-3-like proteases and DNA fragmentation .
Comparison with Similar Compounds
Methyl l-leucyl-l-leucinate: Another dipeptide ester with similar apoptotic properties.
Methyl l-alanyl-l-alaninate: A dipeptide ester used in similar biochemical studies.
Methyl l-phenylalanyl-l-alaninate:
Uniqueness: Methyl l-leucyl-l-alaninate is unique due to its specific combination of leucine and alanine, which imparts distinct biochemical properties. Its ability to induce apoptosis through lysosomal membrane permeabilization sets it apart from other dipeptide esters .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)5-8(11)9(13)12-7(3)10(14)15-4/h6-8H,5,11H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
MSJQGHXFANABFS-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)OC)N |
Origin of Product |
United States |
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